molecular formula C14H12N2O2 B1431650 3-Cyano-2-methoxy-4-benzyloxy pyridine CAS No. 1427504-81-1

3-Cyano-2-methoxy-4-benzyloxy pyridine

Cat. No.: B1431650
CAS No.: 1427504-81-1
M. Wt: 240.26 g/mol
InChI Key: MYHPUFUGRWQAHW-UHFFFAOYSA-N
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Description

“3-Cyano-2-methoxy-4-benzyloxy pyridine” is a pyridine derivative that has gained significant interest from scientists due to its potential biological and industrial applications. It is a compound with the molecular formula C14H12N2O2 .


Synthesis Analysis

An efficient method for synthesis and demethylation of 3‐cyano‐4‐methoxy‐2‐pyridone derivatives has been developed . This process involves DABCO-induced demethylation which can lead to 3‐cyano‐4‐hydroxy‐2‐pyridones in DMF at 90°C with high yield . The protocol is applicable for the synthesis of 3‐cyano‐4‐hydroxy‐2‐pyridone derivatives .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the formula C14H12N2O2 . More detailed structural information may be available in specialized chemical databases or literature .


Chemical Reactions Analysis

The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the use of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .

Mechanism of Action

The mechanism of action for the Suzuki–Miyaura (SM) coupling reaction involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Future Directions

The future directions for research on “3-Cyano-2-methoxy-4-benzyloxy pyridine” could involve further exploration of its potential biological and industrial applications. Additionally, the development of more efficient and environmentally friendly synthesis methods could be a focus of future research .

Properties

IUPAC Name

2-methoxy-4-phenylmethoxypyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2/c1-17-14-12(9-15)13(7-8-16-14)18-10-11-5-3-2-4-6-11/h2-8H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYHPUFUGRWQAHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC(=C1C#N)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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